molecular formula C3H6 B13776272 Cyclopropane-1,1-d2

Cyclopropane-1,1-d2

Cat. No.: B13776272
M. Wt: 44.09 g/mol
InChI Key: LVZWSLJZHVFIQJ-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropane-1,1-d2 is a deuterated derivative of cyclopropane, where two hydrogen atoms at the 1,1-position are replaced with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropane-1,1-d2 can be synthesized through several methods. One common approach involves the reaction of deuterated methylene iodide with zinc-copper couple in the presence of a suitable solvent. This reaction produces this compound with high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated precursors and catalysts to ensure high efficiency and cost-effectiveness. The process may include the use of deuterated methylene iodide and zinc-copper couple under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropane-1,1-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopropane-1,1-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropane-1,1-d2 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. This compound can undergo ring-opening reactions, which are often catalyzed by specific enzymes or chemical reagents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated analogs. This makes it particularly valuable in isotopic labeling studies and other specialized applications .

Properties

Molecular Formula

C3H6

Molecular Weight

44.09 g/mol

IUPAC Name

1,1-dideuteriocyclopropane

InChI

InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2

InChI Key

LVZWSLJZHVFIQJ-DICFDUPASA-N

Isomeric SMILES

[2H]C1(CC1)[2H]

Canonical SMILES

C1CC1

Origin of Product

United States

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